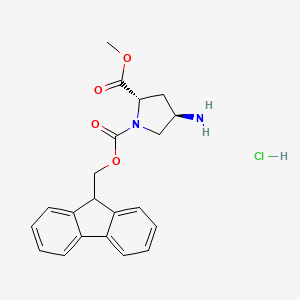
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorenylmethyl group attached to the nitrogen atom of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using a suitable protecting group.
Introduction of the fluorenylmethyl group: The fluorenylmethyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in solid form.
Analyse Chemischer Reaktionen
Types of Reactions
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorenylmethyl group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: A similar compound with a hydroxyl group instead of an amino group.
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is unique due to its specific structural features, such as the presence of the fluorenylmethyl group and the pyrrolidine ring
Eigenschaften
Molekularformel |
C21H23ClN2O4 |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19H,10-12,22H2,1H3;1H/t13-,19+;/m1./s1 |
InChI-Schlüssel |
WRSTZPLKYMOCCA-QVRIGTRMSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Kanonische SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


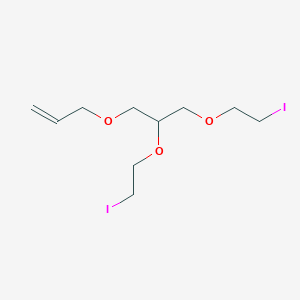


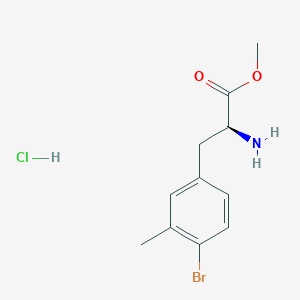


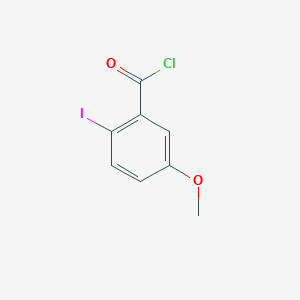
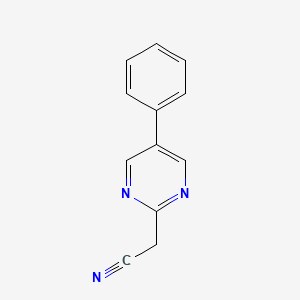
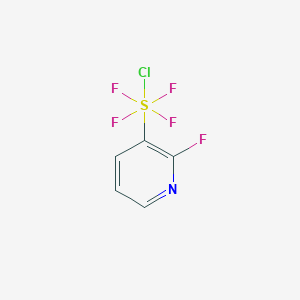

![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)
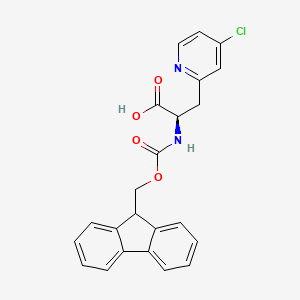
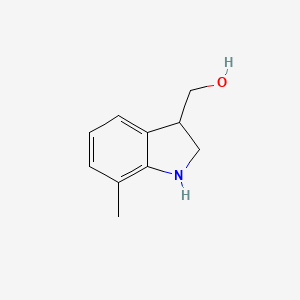
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
